

A Researcher's Guide to Selecting an Antibody for DPP7 Protein Detection

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Compound of Interest

Compound Name: *DPP7 Human Pre-designed siRNA Set A*

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For researchers, scientists, and professionals in drug development, the accurate detection of Dipeptidyl Peptidase 7 (DPP7) is crucial for investigating its role in various biological processes, including immune regulation and cancer. This guide provides a comparative overview of commercially available antibodies for the detection of DPP7, summarizing their features and validation data as provided by suppliers.

Comparative Analysis of Anti-DPP7 Antibodies

The selection of an appropriate antibody is critical for the success of any immunoassay. The following table summarizes the key characteristics of several commercially available anti-DPP7 antibodies to aid in your selection process.

Antibody Name/Clone	Supplier	Catalog No.	Type	Host	Tested Applications	Species Reactivity	Validation Data Summary
DPP7 Antibody (19018-1-AP)	Proteintech	19018-1-AP	Polyclonal	Rabbit	WB, IHC, ELISA[1][2]	Human, Mouse, Rat[1][2]	WB with various cell lysates, IHC on human ovary cancer tissue.[1]
Anti-DPP7 Antibody (HPA021282)	Sigma-Aldrich	HPA021282	Polyclonal	Rabbit	IHC, WB	Human	Validated by the Human Protein Atlas for IHC on normal and cancer tissues.
DPP7 Antibody (B-7)	Santa Cruz Biotechnology	sc-514833	Monoclonal (IgG2a κ)	Mouse	WB, IP, IF, ELISA[3]	Mouse, Rat	Specific for an epitope between amino acids 382-401 of mouse DPP7.[3]
DPP7 Antibody (H-8)	Santa Cruz	sc-390008	Monoclonal (IgG1)	Mouse	WB, IP, IF, ELISA[4]	Human	Specific for an epitope

Biotechnology							between amino acids 28-57 at the N-terminus of human DPP7.[4]
DPP7/QP/DPP7 Antibody (NB100-59020)	Novus Biologicals	NB100-59020	Polyclonal	Rabbit	IHC	Human, Monkey, Orangutan	IHC on human stomach tissue.
Anti-DPP7/Qp Antibody (A08338)	Boster Bio	A08338	Polyclonal	Rabbit	WB, IHC, IF, ELISA[5]	Human, Mouse, Rat	WB on Jurkat cells, IHC on human liver and brain.[5]
Anti-DPP7 Antibody (A40063)	ABclonal	A40063	Polyclonal	Rabbit	WB, ICC/IF	Human	IF analysis of HeLa cells.[6]
DPP7 Antibody (MAB34381)	R&D Systems	MAB34381	Monoclonal (Rat)	Rat	Western Blot	Human	Knockout validated in a publication.[7]

Note: This table is based on information provided by the manufacturers and does not represent a direct side-by-side comparison under identical experimental conditions. Researchers are encouraged to review the datasheets and any cited publications for more detailed information.

The knockout-validated antibody from R&D Systems (MAB34381) provides a high level of confidence in its specificity.^[7]

Experimental Methodologies and Workflows

The successful use of these antibodies is highly dependent on the experimental protocol. Below are generalized protocols for common applications. It is imperative to consult the manufacturer's datasheet for antibody-specific recommendations.

Western Blotting (WB)

- **Lysate Preparation:** Prepare whole-cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the anti-DPP7 antibody at the recommended dilution (e.g., 1:500-1:2000) overnight at 4°C.^[1]
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

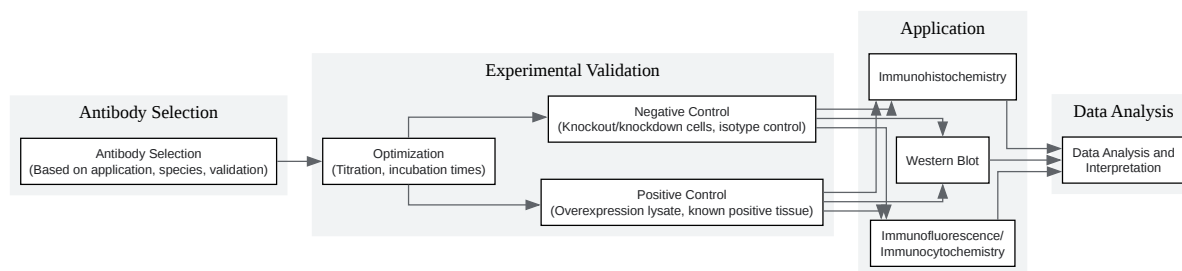
Immunohistochemistry (IHC)

- **Tissue Preparation:** Use paraffin-embedded tissue sections.

- **Deparaffinization and Rehydration:** Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-mediated antigen retrieval using a suitable buffer (e.g., Tris-EDTA buffer, pH 9.0).[\[1\]](#)
- **Blocking:** Block endogenous peroxidase activity and non-specific binding sites.
- **Primary Antibody Incubation:** Incubate the sections with the anti-DPP7 antibody at the recommended dilution (e.g., 1:200-1:800) overnight at 4°C.[\[1\]](#)
- **Washing:** Wash the sections with a wash buffer (e.g., PBS).
- **Secondary Antibody Incubation:** Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
- **Chromogen Detection:** Develop the signal with a chromogen such as DAB.
- **Counterstaining, Dehydration, and Mounting:** Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

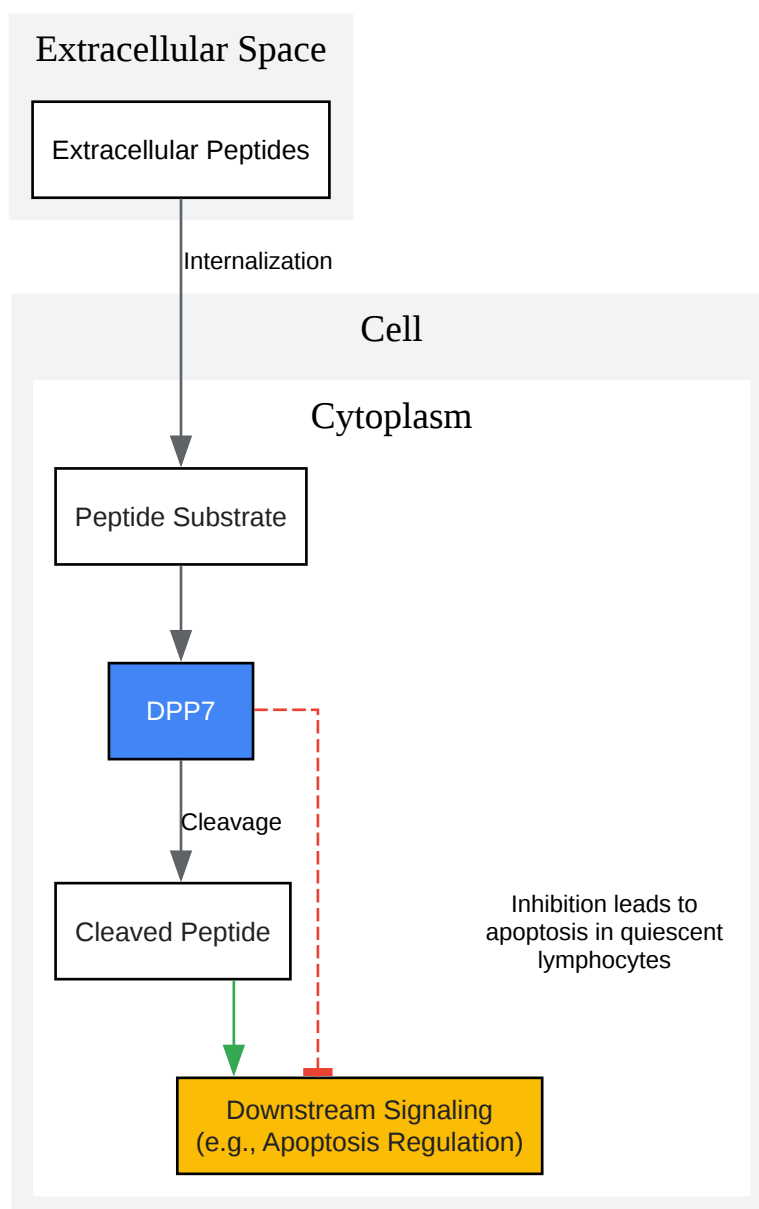
Visualizing Experimental Workflows and Biological Pathways

To further aid in experimental design and understanding the biological context of DPP7, the following diagrams illustrate a typical antibody validation workflow and a hypothetical signaling pathway involving DPP7.



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A generalized workflow for antibody validation.



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A simplified hypothetical signaling pathway involving DPP7.

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